3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride
Description
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid dihydrochloride is a pyrazole-derived compound featuring a propanoic acid backbone and a dihydrochloride salt formulation. Its structure includes a 1,5-dimethylpyrazole ring linked via an ethylamino group to the propanoic acid moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications requiring improved bioavailability .
Properties
IUPAC Name |
3-[1-(1,5-dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.2ClH/c1-7(11-5-4-10(14)15)9-6-12-13(3)8(9)2;;/h6-7,11H,4-5H2,1-3H3,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSWNJQUHATHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NCCC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride typically involves the reaction of 1-(1,5-dimethylpyrazol-4-yl)ethanamine with 3-chloropropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Raw Material Preparation: Ensuring the purity and availability of 1-(1,5-dimethylpyrazol-4-yl)ethanamine and 3-chloropropanoic acid.
Reaction Setup: Using large-scale reactors with precise temperature and pressure control.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure dihydrochloride salt.
Quality Control: Conducting rigorous testing to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Pyrazole Derivatives ()
Compounds 3a–3p from Molecules (2015) share structural motifs with the target compound, particularly the pyrazole core and substituted aromatic groups. Key comparisons include:
| Compound | Substituents | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| 3a | Phenyl, cyano | 133–135 | 68 | Chloropyrazole, carboxamide |
| 3b | 4-Chlorophenyl, cyano | 171–172 | 68 | Dichloropyrazole, carboxamide |
| 3c | p-Tolyl, cyano | 123–125 | 62 | Methylphenyl, carboxamide |
| Target Compound | 1,5-Dimethylpyrazole, ethylamino | N/A | N/A | Propanoic acid, dihydrochloride |
Key Observations :
- Chlorine substituents (e.g., 3b ) increase melting points compared to alkyl or aryl groups, suggesting higher crystallinity due to polarity .
- The target compound’s dihydrochloride salt likely improves solubility over neutral pyrazole derivatives like 3a–3p , which rely on polar functional groups (e.g., carboxamide) for solubility.
Isoxazole-Based Propanoic Acid Analogs ()
Ki16425 (3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl]benzylsulfanyl)propanoic acid) is an isoxazole-containing LPA receptor antagonist.
| Property | Ki16425 | Target Compound |
|---|---|---|
| Core Heterocycle | Isoxazole | Pyrazole |
| Acid Group | Propanoic acid | Propanoic acid (dihydrochloride) |
| Key Substituent | 2-Chlorophenyl, sulfanyl | 1,5-Dimethylpyrazole |
| Solubility | Moderate (sulfanyl group) | High (dihydrochloride salt) |
Functional Implications :
Triazole Antifungals ()
Propiconazole (1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole) is a triazole fungicide.
| Property | Propiconazole | Target Compound |
|---|---|---|
| Heterocycle | Triazole | Pyrazole |
| Primary Use | Antifungal (CYP51 inhibition) | N/A (potential drug candidate) |
| Chlorine Subst. | 2,4-Dichlorophenyl | None (methyl groups on pyrazole) |
Structural Insights :
- Triazoles like propiconazole target fungal cytochrome P450 enzymes, whereas pyrazoles often modulate inflammatory or kinase pathways. The absence of chlorine in the target compound may reduce toxicity risks associated with halogenated aromatics .
Physicochemical and Pharmacokinetic Considerations
Salt Formulations ()
The dihydrochloride salt in the target compound aligns with pharmaceutical standards for impurities (e.g., MM0421.03 in ), where salt forms enhance analytical stability and solubility.
Comparison of Salt Effects :
| Compound | Salt Form | Solubility Advantage |
|---|---|---|
| Target Compound | Dihydrochloride | High aqueous solubility |
| Ki16425 | None (neutral) | Moderate |
| MM0421.03 () | Dihydrochloride | Improved stability |
Research Findings and Inferred Implications
- Synthetic Yield : Pyrazole derivatives () show moderate yields (60–70%), suggesting feasible scalability for the target compound with optimized protocols.
- Bioactivity Clues: Ki16425’s receptor antagonism implies that the target compound’s pyrazole-ethylamino-propanoic acid structure may interact with G-protein-coupled receptors (GPCRs) or enzymes, though specific targets require validation.
- Safety Profile : The absence of chlorine substituents (cf. propiconazole) may reduce hepatotoxicity risks, a common issue with halogenated aromatics .
Biological Activity
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid; dihydrochloride is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C10H19Cl2N3O2
- Molecular Weight : 284.18 g/mol
- CAS Number : 2580205-24-7
The biological activity of 3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid; dihydrochloride is believed to stem from its interaction with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways, thereby modulating cellular functions. For instance, it has been suggested that this compound could inhibit enzymes related to cancer cell proliferation, leading to potential anticancer effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In particular, compounds similar to 3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid have shown effectiveness against various bacterial and fungal strains. A study highlighted that synthesized pyrazole carboxamides demonstrated significant antifungal activity against pathogens such as Candida albicans and Aspergillus niger .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have demonstrated that 3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid; dihydrochloride can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound's efficacy appears to be enhanced when used in combination with established chemotherapeutic agents like doxorubicin, suggesting a synergistic effect that warrants further investigation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid; dihydrochloride, it is useful to compare it with other pyrazole derivatives.
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | Structure | Antimicrobial, Anticancer | Similar pyrazole structure |
| 3-(N-1-Trityl-imidazol-4-yl)propionic acid | Structure | Anticancer | Different moiety but similar activity profile |
The unique combination of the pyrazole and propanoic acid moieties in 3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid; dihydrochloride enhances its solubility and stability compared to other compounds in its class. This makes it particularly suitable for various applications in medicinal chemistry.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives for their biological activities. For example:
- Antifungal Activity : A series of pyrazole carboxamides were tested against multiple fungal strains, showing promising results in inhibiting growth .
- Anticancer Synergy : In a study involving breast cancer cell lines, the combination of pyrazole derivatives with doxorubicin resulted in significantly enhanced cytotoxic effects compared to either agent alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
